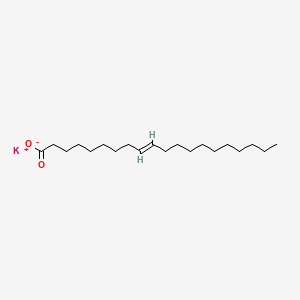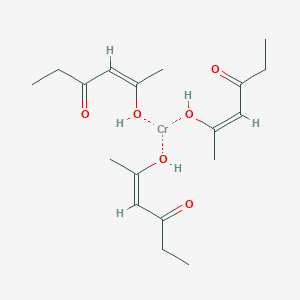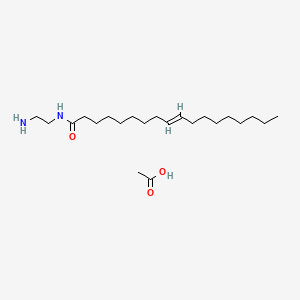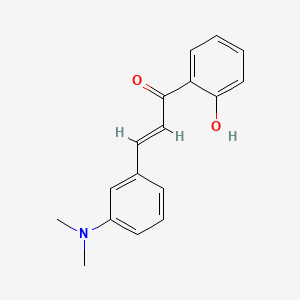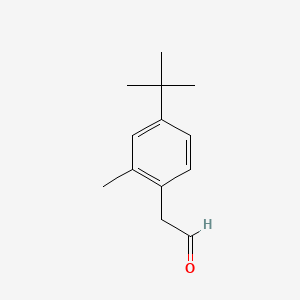
(4-tert-Butyl-o-tolyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-o-tolyl)acetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (in this case, tert-butylbenzene) and an acyl chloride (such as acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Friedel-Crafts acylation processes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
(4-tert-Butyl-o-tolyl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-tert-Butyl-o-toluic acid.
Reduction: 4-tert-Butyl-o-tolyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(4-tert-Butyl-o-tolyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (4-tert-Butyl-o-tolyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The aromatic ring and tert-butyl group can also influence the compound’s binding affinity and specificity for different targets.
類似化合物との比較
Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure but lacks the methyl group on the aromatic ring.
o-Tolualdehyde: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-o-toluic acid: The oxidized form of (4-tert-Butyl-o-tolyl)acetaldehyde.
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
94108-57-3 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
2-(4-tert-butyl-2-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H18O/c1-10-9-12(13(2,3)4)6-5-11(10)7-8-14/h5-6,8-9H,7H2,1-4H3 |
InChIキー |
ACGSLLPQEVTPIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


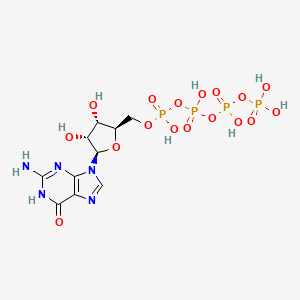
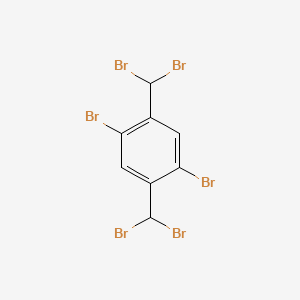

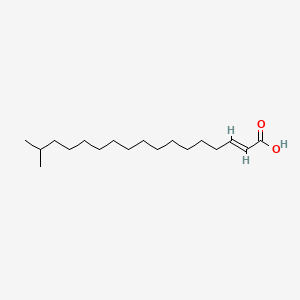
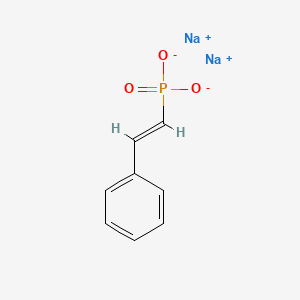
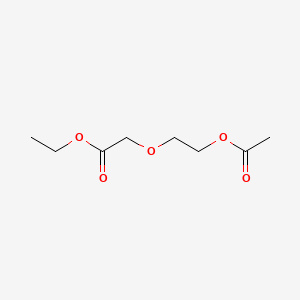
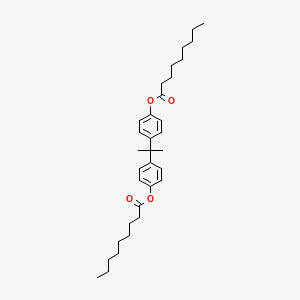
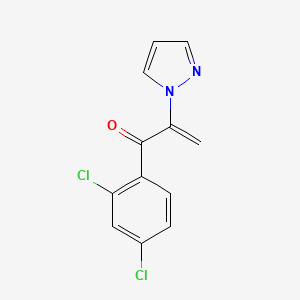
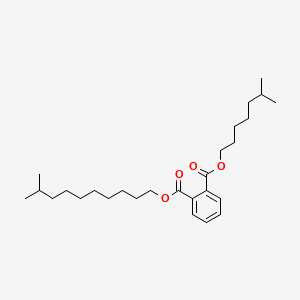
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
